molecular formula C26H23NO6S B2474642 (6,7-Dimethoxy-4-tosylquinolin-3-yl)(4-methoxyphenyl)methanone CAS No. 866867-20-1

(6,7-Dimethoxy-4-tosylquinolin-3-yl)(4-methoxyphenyl)methanone

Cat. No. B2474642
CAS RN: 866867-20-1
M. Wt: 477.53
InChI Key: QLGBRZVXCLHELP-UHFFFAOYSA-N
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Description

(6,7-Dimethoxy-4-tosylquinolin-3-yl)(4-methoxyphenyl)methanone, also known as DMQM, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. DMQM belongs to the family of quinoline derivatives and is a highly potent and selective inhibitor of human protein kinase C (PKC) enzymes.

Scientific Research Applications

Natural Compound Isolation

A study highlighted the isolation of a new benzylisoquinoline alkaloid similar to (6,7-Dimethoxy-4-tosylquinolin-3-yl)(4-methoxyphenyl)methanone from the leaves of Beilschmiedia brevipes. This discovery contributes to the understanding of the chemical diversity in nature and the potential bioactive compounds present in plants P. Pudjiastuti et al., 2010.

Electrochemical Synthesis

Research on the electrochemical oxidation of catechol and its derivatives has led to the synthesis of compounds structurally related to (6,7-Dimethoxy-4-tosylquinolin-3-yl)(4-methoxyphenyl)methanone. This demonstrates the compound's relevance in electro-organic synthesis, providing a pathway to synthesize o-benzoquinones with high yields D. Nematollahi & S. M. Golabi, 1996.

Antioxidant Properties

Another study synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, showcasing their potent antioxidant activities. This suggests that structurally similar compounds to (6,7-Dimethoxy-4-tosylquinolin-3-yl)(4-methoxyphenyl)methanone might possess significant antioxidant properties, which are valuable in pharmaceutical and nutraceutical applications Yasin Çetinkaya et al., 2012.

Synthetic Applications

Compounds structurally related to (6,7-Dimethoxy-4-tosylquinolin-3-yl)(4-methoxyphenyl)methanone have been synthesized for potential use as therapeutic agents. Their synthesis involves Povarov cycloaddition reactions and demonstrates their application in medicinal chemistry as candidates for anticancer, antibacterial, and anti-inflammatory drugs Sandra M. Bonilla-Castañeda et al., 2022.

Antimalarial Activity

Research into the synthesis of quinoline amino alcohols presents the potential antimalarial activity of compounds analogous to (6,7-Dimethoxy-4-tosylquinolin-3-yl)(4-methoxyphenyl)methanone. This underlines the importance of such compounds in the development of new antimalarial drugs R. Lutz & J. M. Sanders, 1976.

properties

IUPAC Name

[6,7-dimethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6S/c1-16-5-11-19(12-6-16)34(29,30)26-20-13-23(32-3)24(33-4)14-22(20)27-15-21(26)25(28)17-7-9-18(31-2)10-8-17/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGBRZVXCLHELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-Dimethoxy-4-tosylquinolin-3-yl)(4-methoxyphenyl)methanone

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